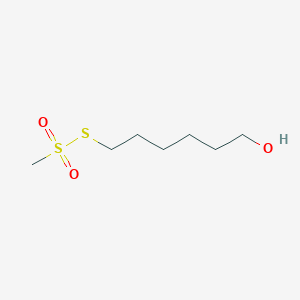
6-HYDROXYHEXYL METHANETHIOSULFONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-HYDROXYHEXYL METHANETHIOSULFONATE is an organic compound characterized by the presence of a methylsulfonylsulfanyl group attached to a hexanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-HYDROXYHEXYL METHANETHIOSULFONATE typically involves multi-step organic reactions. One common method involves the reaction of 6-bromohexan-1-ol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the methylsulfonylsulfanyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 6-HYDROXYHEXYL METHANETHIOSULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups.
科学的研究の応用
6-HYDROXYHEXYL METHANETHIOSULFONATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-HYDROXYHEXYL METHANETHIOSULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.
類似化合物との比較
6-Methylsulfanylhexan-1-ol: Similar structure but lacks the sulfonyl group.
6-Sulfonylhexan-1-ol: Similar structure but lacks the sulfanyl group.
Uniqueness: 6-HYDROXYHEXYL METHANETHIOSULFONATE is unique due to the presence of both methylsulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
生物活性
6-Hydroxyhexyl Methanethiosulfonate (HHMTS) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This article delves into the biological activity of HHMTS, focusing on its interactions with cellular components, mechanisms of action, and implications for therapeutic applications.
HHMTS is characterized by its ability to react specifically and rapidly with thiols, forming mixed disulfides. This reactivity is crucial for probing the structures of various proteins, including ion channels and receptors such as the acetylcholine receptor and GABA receptor channels . The compound's structure allows it to influence cellular signaling pathways, particularly those involving the STAT3 transcription factor, which plays a critical role in cell proliferation and survival .
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₈O₃S₂ |
| Molecular Weight | 206.36 g/mol |
| Appearance | Light yellow oil |
| Reactivity | Rapid reaction with thiols |
Biological Activity and Anticancer Potential
Research has indicated that methanethiosulfonate derivatives, including HHMTS, exhibit moderate antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated that these compounds can bind selectively to the SH2 domain of STAT3, inhibiting its activity and thereby affecting downstream signaling pathways associated with cancer progression .
Case Studies
- Antiproliferative Activity : In vitro studies revealed that HHMTS and related compounds exhibited significant cytotoxic effects on HCT-116 colon cancer cells at micromolar concentrations. The mechanism involves the inhibition of STAT3-mediated transcriptional activity, leading to reduced cell viability and proliferation .
- Mechanistic Insights : Further investigations into the binding affinity of HHMTS to the STAT3-SH2 domain showed that it competes effectively with phosphotyrosine-containing peptides, suggesting a direct mechanism of action that could be exploited for therapeutic purposes .
Implications for Therapeutic Applications
The unique reactivity profile of HHMTS positions it as a promising candidate for developing novel anticancer therapies. Its ability to selectively target thiol groups in proteins could be harnessed to create targeted therapies that minimize off-target effects commonly associated with traditional chemotherapeutics.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Moderate activity against HCT-116 |
| Mechanism | Inhibition of STAT3 signaling |
| Target Interaction | Binds to SH2 domain |
特性
IUPAC Name |
6-methylsulfonylsulfanylhexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S2/c1-12(9,10)11-7-5-3-2-4-6-8/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZCWCHKQQHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














